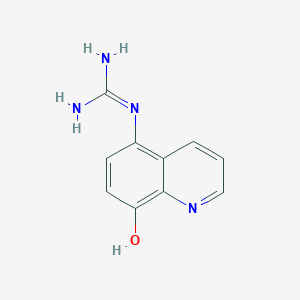

Guanidine, (8-hydroxy-5-quinolinyl)-

Description

Contextualization within 8-Hydroxyquinoline (B1678124) Chemistry and its Derivatives

The 8-hydroxyquinoline (8-HQ) framework is a well-established and versatile scaffold in chemical research. nih.govrroij.com It is a bicyclic aromatic compound composed of a pyridine (B92270) ring fused to a phenol (B47542) ring, with the hydroxyl group at the C8 position. nih.gov This arrangement confers upon 8-hydroxyquinoline and its derivatives a rich and diverse range of chemical and biological activities. nih.gov

One of the most prominent features of 8-hydroxyquinoline is its ability to act as a potent chelating agent for a wide variety of metal ions, including iron, copper, zinc, and aluminum. nih.govresearchgate.net This chelating ability is a cornerstone of its biological activity, influencing processes such as antimicrobial and anticancer action. nih.govnih.gov The 8-hydroxyquinoline nucleus has been incorporated into numerous compounds with a broad spectrum of pharmacological applications, including as neuroprotective agents, anti-HIV agents, and antifungal agents. nih.gov

The 8-hydroxyquinoline scaffold is also amenable to various chemical modifications, allowing for the synthesis of a vast library of derivatives with tailored properties. nih.govrroij.com Substitutions at various positions on the quinoline (B57606) ring system can significantly influence the molecule's electronic properties, lipophilicity, and ultimately, its biological activity. nih.gov For instance, halogenated derivatives of 8-hydroxyquinoline have demonstrated potent antimicrobial activity. nih.gov The development of new 8-hydroxyquinoline derivatives remains an active area of research, with scientists exploring novel substitutions to enhance their therapeutic potential. nih.gov

Significance of the Guanidine (B92328) Moiety in Advanced Chemical Systems

The guanidine group, characterized by a central carbon atom bonded to three nitrogen atoms, is another privileged structure in medicinal chemistry. nih.govsci-hub.se It is a strong organic base that is protonated at physiological pH, forming the stable guanidinium (B1211019) cation. sci-hub.se This positive charge and the ability to form multiple hydrogen bonds are key to its biological function. sci-hub.se

The guanidine moiety is a common feature in a wide array of natural products and synthetic drugs. nih.govresearchgate.net Its presence is associated with a diverse range of pharmacological activities, including antimicrobial, antihypertensive, and antidiabetic properties. frontiersin.org For example, the antibiotic streptomycin (B1217042) and the antimalarial drug proguanil (B194036) both contain a guanidine group. frontiersin.org

The ability of the guanidinium group to interact with biological targets such as enzymes and receptors through electrostatic interactions and hydrogen bonding makes it a valuable component in drug design. sci-hub.se Researchers often incorporate this moiety into larger molecules to enhance their binding affinity and biological efficacy. nih.gov The development of novel guanidine-containing compounds is a continuing focus of research aimed at discovering new therapeutic agents. researchgate.net

Rationale for Focused Research on the (8-hydroxy-5-quinolinyl)-guanidine Scaffold

The focused research on the (8-hydroxy-5-quinolinyl)-guanidine scaffold stems from a rational drug design approach that seeks to combine the advantageous properties of both the 8-hydroxyquinoline and guanidine moieties into a single molecule. This hybridization strategy aims to create a new chemical entity with potentially synergistic or novel biological activities.

The primary rationale for this research is the potential for enhanced biological activity. The 8-hydroxyquinoline portion of the molecule provides a proven pharmacophore with a broad spectrum of activities, including potent antimicrobial and metal-chelating properties. nih.govnih.gov The introduction of a guanidine group at the C5 position is hypothesized to further enhance these activities. The positively charged guanidinium group can facilitate interactions with negatively charged components of bacterial cell membranes or active sites of enzymes, potentially leading to increased antimicrobial potency.

Furthermore, the combination of these two moieties could lead to novel mechanisms of action. For instance, the metal-chelating ability of the 8-hydroxyquinoline core could be modulated by the presence of the guanidine group, potentially leading to new therapeutic applications. A patent for 5'-(8'-Hydroxyquinolyl)guanidine compounds has indicated their potential as vasoconstrictor agents, suggesting that this scaffold may interact with specific physiological targets to elicit this effect.

Research into a uranium complex involving 8-hydroxyquinoline and guanidine has also demonstrated antibacterial activity, highlighting the potential of combining these two fragments in a single molecular system. researchgate.net The synthesis and spectroscopic characterization of such compounds are crucial steps in understanding their structure-activity relationships and unlocking their full therapeutic potential. researchgate.netresearchgate.net

Chemical Data of Guanidine, (8-hydroxy-5-quinolinyl)-

| Property | Value |

| IUPAC Name | (8-hydroxyquinolin-5-yl)guanidine |

| Molecular Formula | C10H9N3O |

| CAS Number | Not explicitly found for the free base, 57004-80-5 for the monohydrochloride salt. |

| Appearance | Likely a solid at room temperature. |

Structure

3D Structure

Properties

CAS No. |

61864-91-3 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(8-hydroxyquinolin-5-yl)guanidine |

InChI |

InChI=1S/C10H10N4O/c11-10(12)14-7-3-4-8(15)9-6(7)2-1-5-13-9/h1-5,15H,(H4,11,12,14) |

InChI Key |

UADISHZIVFYADY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N=C(N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Hydroxy 5 Quinolinyl Guanidine and Analogous Compounds

Strategies for the Direct Chemical Synthesis of (8-hydroxy-5-quinolinyl)-guanidine

The direct synthesis of (8-hydroxy-5-quinolinyl)-guanidine has been reported, primarily involving the reaction of 5-amino-8-hydroxyquinoline with a guanylating agent. One documented method involves the treatment of 5-amino-8-hydroxyquinoline with cyanamide (B42294) in the presence of concentrated hydrochloric acid. google.com This approach provides a straightforward route to the target guanidine (B92328), leveraging the nucleophilic character of the amino group on the quinoline (B57606) ring to attack the electrophilic carbon of the cyanamide.

Another direct approach utilizes di(imidazole-1-yl)methanimine as a guanylating reagent, offering a synthetic route to guanidine compounds. nih.gov While not specifically detailed for (8-hydroxy-5-quinolinyl)-guanidine, this method presents a viable strategy for the direct conversion of the corresponding amino-quinoline precursor. The reaction's efficiency often depends on the chosen solvent and reaction conditions.

Precursor Synthesis and Functionalization Techniques for 8-Hydroxyquinoline (B1678124) Derivatives

Regioselective Functionalization at the Quinoline Ring (e.g., C-5 position)

The functionalization of the quinoline ring, particularly at the C-5 position, is critical for introducing the necessary amine functionality for subsequent guanidinylation. Classical methods like the Skraup and Friedländer syntheses are foundational for constructing the 8-hydroxyquinoline core. scispace.comgoogle.commdpi.comchemicalbook.com

Subsequent functionalization often relies on electrophilic substitution reactions. For instance, nitration of 8-hydroxyquinoline can introduce a nitro group at the C-5 position, which can then be reduced to the corresponding amine. patsnap.comgoogle.com The regioselectivity of these reactions is influenced by the directing effects of the existing hydroxyl and ring nitrogen atoms.

Modern approaches utilize transition metal-catalyzed C-H functionalization, offering a more direct and efficient means of introducing substituents. mdpi.comnih.gov For example, the use of directing groups, such as an 8-amidoquinoline, can facilitate regioselective halogenation at the C-5 position. mdpi.com Suzuki cross-coupling reactions of 5-bromo-8-hydroxyquinoline (which requires prior protection of the hydroxyl group) with various partners are also employed to introduce diverse functionalities at the C-5 position. scispace.com

Table 1: Selected Methods for Regioselective C-5 Functionalization of 8-Hydroxyquinoline

| Method | Reagents/Catalysts | Position Functionalized | Precursor | Reference(s) |

| Nitration/Reduction | HNO₃/H₂SO₄, then Pd/C, H₂ | C-5 | 8-Hydroxyquinoline | patsnap.com, google.com |

| Halogenation | N-Halosuccinimide, FeCl₃ | C-5 | 8-Amidoquinoline | mdpi.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-5 | 5-Bromo-8-hydroxyquinoline | scispace.com |

| Mannich Reaction | Formaldehyde, primary/secondary amine | C-7 (primarily) | 8-Hydroxyquinoline | mdpi.com |

Introduction of Amine Functionalities for Guanidine Formation

The introduction of an amine group, typically at the C-5 position, is a prerequisite for the final guanidinylation step. The most common method involves the reduction of a 5-nitro-8-hydroxyquinoline precursor. patsnap.comgoogle.com This reduction can be achieved using various reducing agents, with palladium on carbon (Pd/C) and hydrazine (B178648) hydrate (B1144303) being a frequently reported system. patsnap.comgoogle.com This method is advantageous due to its high yield and the relative ease of obtaining the starting nitro compound.

Alternative strategies include the direct amination of a suitably activated 8-hydroxyquinoline derivative, although this is less common for the C-5 position. The synthesis of 5-amino-8-hydroxyquinoline dihydrochloride (B599025) is a key intermediate that has been used in the synthesis of various derivatives. sigmaaldrich.com

Synthetic Approaches for Guanidine Moieties and their Coupling

The formation of the guanidine group and its attachment to the quinoline scaffold is the final and crucial step in the synthesis of (8-hydroxy-5-quinolinyl)-guanidine.

General Guanidine Synthesis Methods Applicable to Substituted Systems

A variety of methods exist for the synthesis of guanidines from primary amines. These methods often involve the use of a "guanylating agent," which is a reagent that carries the guanidinyl fragment. researchgate.net Common guanylating agents include:

Cyanamides: The reaction of an amine with cyanamide, often under acidic conditions, is a classical and straightforward method. google.comorganic-chemistry.org

Carbodiimides: The addition of amines to carbodiimides provides a direct and atom-economical route to trisubstituted guanidines. researchgate.netdergipark.org.tr This reaction can be catalyzed by various agents, including lanthanide triflates. organic-chemistry.org

1H-Pyrazole-1-carboxamidine hydrochloride: This reagent is effective for the guanylation of primary aliphatic amines under mild conditions. ntnu.no

Thioureas: Thioureas can be activated with reagents like Mukaiyama's reagent or thiophilic metal salts to react with amines and form guanidines. researchgate.netrsc.org

Amidines: Oxidative rearrangement of amidines can generate carbodiimides in situ, which then react with amines to form guanidines. uantwerpen.be

The choice of guanylating agent and reaction conditions depends on the specific substrate and the desired substitution pattern on the guanidine moiety. google.comrsc.orgresearchgate.nettcichemicals.com

Table 2: Common Guanylating Agents and Their Characteristics

| Guanylating Agent | Reaction Type | Key Features | Reference(s) |

| Cyanamide | Nucleophilic Addition | Simple, requires acid catalysis | organic-chemistry.org, google.com |

| Carbodiimides | Nucleophilic Addition | Atom-economical, can be catalyzed | dergipark.org.tr, researchgate.net |

| 1H-Pyrazole-1-carboxamidine | Nucleophilic Substitution | Mild conditions, good for aliphatic amines | ntnu.no |

| Activated Thioureas | Nucleophilic Substitution | Requires activation, versatile | researchgate.net, rsc.org |

| Amidines (via oxidative rearrangement) | One-pot tandem reaction | Mild conditions, generates carbodiimide (B86325) in situ | uantwerpen.be |

Coupling Reactions for Integrating Guanidine and Quinoline Scaffolds

The final step in the synthesis of (8-hydroxy-5-quinolinyl)-guanidine involves the coupling of the 5-amino-8-hydroxyquinoline precursor with a suitable guanidinylating agent. As previously mentioned, the reaction with cyanamide under acidic conditions is a direct method to achieve this coupling. google.com

Multi-component coupling reactions have also been employed to synthesize guanidine-containing quinoline analogs. nih.gov These reactions can assemble complex molecules in a single step from multiple starting materials, offering an efficient synthetic route.

The choice of coupling strategy is crucial and must be compatible with the functional groups present on both the quinoline and guanidine precursors. For instance, the presence of the free hydroxyl group on the 8-hydroxyquinoline ring may require protection in some synthetic routes to avoid side reactions. However, direct guanidinylation of the unprotected 5-amino-8-hydroxyquinoline has been successfully demonstrated. google.com

Green Chemistry Approaches and Sustainable Synthesis Protocols for Guanidine, (8-hydroxy-5-quinolinyl)- Analogs

The synthesis of complex heterocyclic compounds, including quinoline-based structures, has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. ijpsjournal.comresearchgate.net In response, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign synthetic routes. These approaches focus on improving efficiency and minimizing environmental impact through the use of eco-friendly catalysts and solvents, energy-efficient technologies, and atom-economical reaction designs. ijpsjournal.comresearchgate.net

The development of sustainable protocols for producing (8-hydroxy-5-quinolinyl)-guanidine and its analogs involves two key stages: the formation of the core 8-hydroxyquinoline scaffold and the subsequent introduction of the guanidine moiety. Green chemistry principles can be applied to both of these critical steps.

Sustainable Synthesis of the 8-Hydroxyquinoline Scaffold

Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often require high temperatures and strong acids. ijpsjournal.comrroij.comresearchgate.net Modern advancements have led to the development of greener alternatives that offer milder conditions and improved yields. researchgate.net

Energy-efficient techniques like microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis. ijpsjournal.comfrontiersin.org Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields in the preparation of quinoline derivatives. researchgate.netfrontiersin.orgnih.gov For instance, a modification of the Friedländer methodology using microwave irradiation at 160°C in neat acetic acid—which serves as both a solvent and a catalyst—enables quinoline synthesis in as little as five minutes with excellent yields. researchgate.net This method avoids the need for harsher acids or high-boiling organic solvents. researchgate.net Similarly, ultrasound-assisted synthesis offers benefits such as increased reactivity, shorter reaction times, and reduced energy consumption for preparing quinoline-imidazole hybrids. nih.gov

The choice of catalyst and solvent is also crucial for a sustainable process. Researchers have explored various eco-friendly catalysts, including:

Formic acid: A versatile and environmentally friendly catalyst for quinoline synthesis that allows for milder reaction conditions. ijpsjournal.com

Heterogeneous catalysts: Reusable catalysts like Zirconia-coated iron oxide magnetic nanoparticles (ZrO2/Fe3O4-MNPs) have been used for the Friedländer reaction, allowing for easy separation by an external magnet and reuse for multiple cycles. researchgate.net

Niobium (V) chloride (NbCl5): An inexpensive catalyst used for synthesizing quinoline derivatives in high yields with short reaction times in glycerol, an environmentally benign solvent. researchgate.net

Table 1: Selected Green Synthesis Methods for Quinoline Scaffolds

| Method/Reaction Type | Catalyst/Solvent System | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Modified Friedländer Synthesis | Acetic Acid (Solvent and Catalyst) | Microwave Irradiation (160°C) | Excellent yields, very short reaction times (5 min), uses a green solvent/catalyst. | researchgate.net |

| Friedländer Reaction | ZrO2/Fe3O4-MNPs | Conventional Heating | High yields, easy work-up, reusable magnetic catalyst. | researchgate.net |

| Condensation Reaction | Niobium (V) chloride (NbCl5) in Glycerol | Conventional Heating | High yields (76-98%), short reaction times (20-90 min), uses a green solvent. | researchgate.net |

| Vapor-Phase Synthesis | Ni/mesoporous beta zeolite | Conventional Heating | Utilizes renewable starting materials (glycerol and aniline). | researchgate.net |

| Huisgen [3+2] Cycloaddition | None specified | Ultrasound Irradiation | Reduced reaction times, lower energy consumption, high yields. | nih.gov |

Greener Approaches to Guanidinylation

The introduction of the guanidine functional group often requires harsh reagents and protecting group strategies that complicate the synthesis and generate waste. nih.govresearchgate.net The search for more efficient and sustainable guanylation methods is an active area of research.

One highly effective approach involves the use of superior guanylating reagents that provide high yields under mild conditions. nih.gov For example, 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine has been identified as a highly efficient reagent for the guanidylation of amines, leading to excellent yields and simplifying the synthesis of complex guanidine derivatives. nih.gov

Catalytic systems offer a more atom-economical route to guanidines. Key developments include:

Scandium(III) triflate: This catalyst enables the efficient guanylation of various amines with cyanamide in water, a green solvent, avoiding the need for pre-activated reagents. organic-chemistry.org

Copper-catalyzed reactions: An operationally simple method uses a copper catalyst for a three-component synthesis of trisubstituted guanidines from cyanamides, arylboronic acids, and amines. organic-chemistry.org

Photocatalysis: Using visible light and a ruthenium-based photocatalyst (Ru(bpy)₃Cl₂), thioureas can be converted to guanidines at room temperature in a mixture of water and ethanol, representing a significant green advancement. organic-chemistry.org

Microwave assistance has also been applied to guanidine synthesis. Guanidine hydrochloride itself has been used as a green organocatalyst in microwave-mediated, solvent-free reactions to produce complex heterocyclic systems, highlighting the potential for operationally simple and scalable green protocols. rsc.org

Table 2: Overview of Greener Guanylation Protocols

| Reagent/Catalyst | Reaction Conditions | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine | Solution or solid phase | Amines | Highly efficient, high yields (e.g., 96.9%). | nih.gov |

| Scandium(III) triflate | Aqueous solution, mild conditions | Amines and cyanamide | Uses water as a solvent, avoids pre-activation. | organic-chemistry.org |

| Ru(bpy)₃Cl₂ | Visible light, room temperature, water/ethanol | Thioureas | Uses light energy, low-toxicity solvents, ambient temperature. | organic-chemistry.org |

| Guanidine hydrochloride | Microwave irradiation, solvent-free | Aryl aldehydes, aryl methyl ketones | Metal-free, organocatalyzed, rapid, eco-friendly. | rsc.org |

By combining sustainable methods for synthesizing the 8-hydroxyquinoline core with modern, efficient guanylation techniques, it is possible to develop significantly greener and more effective pathways to (8-hydroxy-5-quinolinyl)-guanidine and its analogs. These advanced methodologies not only reduce the environmental impact but also enhance the efficiency and scalability of producing these valuable compounds. ijpsjournal.comrsc.org

Mechanistic Elucidation of Synthetic Pathways and Intramolecular Processes in 8 Hydroxy 5 Quinolinyl Guanidine Systems

Investigation of Reaction Mechanisms in Quinoline-Guanidine Linkage Formation

The formation of the C-N bond linking the quinoline (B57606) and guanidine (B92328) fragments is central to the synthesis of (8-hydroxy-5-quinolinyl)-guanidine. The most plausible synthetic route involves the guanylation of a precursor, 5-amino-8-hydroxyquinoline, via nucleophilic substitution. This process utilizes a guanylating reagent, which contains an electrophilic carbon atom susceptible to attack by the exocyclic amino group of the quinoline derivative.

Several common guanylating reagents could be employed, each with its own mechanistic nuances. Potent electrophilic reagents such as N,N'-di-Boc-N''-triflylguanidine or N,N'-Bis(tert-butyloxycarbonyl)-S-methylisothiourea (BSTU) are often effective. nih.gov The general mechanism proceeds through the nucleophilic attack of the nitrogen atom of the C5-amino group on the electrophilic carbon of the guanylating agent. This is followed by the elimination of a leaving group (e.g., triflate or methylthiolate), resulting in the protected guanidine derivative. Subsequent deprotection, typically under acidic conditions, yields the final (8-hydroxy-5-quinolinyl)-guanidine. nih.gov

Recent strategies have also explored methods to activate the guanidine carbon for nucleophilic substitution by converting it into a guanidine cyclic diimide (GCDI). organic-chemistry.orgnih.gov In the presence of an acid, this structure becomes highly susceptible to attack by amine nucleophiles, offering another potential pathway for the synthesis. organic-chemistry.orgnih.gov The reaction is generally a nucleophilic addition-elimination process. organic-chemistry.org

This diagram illustrates a plausible synthetic pathway. The initial step involves the attack of the nucleophilic amine on the guanylating agent, leading to a tetrahedral intermediate. The collapse of this intermediate eliminates a leaving group (LG), and a final deprotection step (if R is a protecting group like Boc) yields the target molecule.

This diagram illustrates a plausible synthetic pathway. The initial step involves the attack of the nucleophilic amine on the guanylating agent, leading to a tetrahedral intermediate. The collapse of this intermediate eliminates a leaving group (LG), and a final deprotection step (if R is a protecting group like Boc) yields the target molecule.Mechanistic Studies of Substituent Effects on Reactivity and Selectivity

The electronic nature of the 8-hydroxyquinoline (B1678124) core profoundly influences the reactivity of the C5-amino group and the properties of the resulting guanidine derivative. The substituents on the aromatic ring dictate the nucleophilicity of the starting amine and the basicity and tautomeric preferences of the product.

The 8-hydroxyquinoline ring possesses two key functional groups that exert opposing electronic effects:

The C8-hydroxyl group (-OH): This is a strong electron-donating group (EDG) that increases the electron density of the quinoline ring system through resonance, particularly at the ortho and para positions. This enhances the nucleophilicity of the C5-amino group, thereby accelerating the rate of the guanidinylation reaction.

Interactive Table 1: Predicted Substituent Effects on the Synthesis and Properties of (8-hydroxy-5-quinolinyl)-guanidine

| Substituent/Feature | Position | Electronic Effect | Influence on Reactivity/Properties |

| Hydroxyl (-OH) | C8 | Electron-Donating (Resonance) | Increases nucleophilicity of C5-amino group, facilitating faster reaction. Stabilizes potential zwitterionic tautomers. |

| Quinoline Nitrogen | N1 | Electron-Withdrawing (Inductive) | Decreases overall ring electron density. Acts as a proton acceptor site for intramolecular H-bonding. |

| Aryl Moiety | Guanidine N | Electron-Withdrawing | Lowers the pKa of the guanidine group compared to aliphatic guanidines. researchgate.netsemanticscholar.org |

Proton Transfer Dynamics and Tautomerism within the (8-hydroxy-5-quinolinyl)-guanidine Framework

The (8-hydroxy-5-quinolinyl)-guanidine molecule is a complex system capable of existing in multiple tautomeric forms due to the presence of several acidic protons and basic nitrogen atoms. These equilibria involve proton transfer between the hydroxyl group, the quinoline nitrogen, and the guanidine nitrogens.

The structural diversity of (8-hydroxy-5-quinolinyl)-guanidine arises from several concurrent prototropic tautomeric equilibria:

Phenol-Keto Tautomerism: Like many hydroxyheteroaromatic compounds, the 8-hydroxyquinoline moiety can exist as the phenolic (enol) form or a keto form where the proton has migrated to the ring nitrogen, creating a zwitterion or a quinolone-like structure. The presence of a weak intramolecular hydrogen bond in 8-hydroxyquinoline itself has been identified through infrared spectroscopy, indicating the proximity and potential for interaction between the C8-OH and the N1 atom. rsc.orgrsc.org This intramolecular hydrogen bonding can activate the molecule for various reactions. nih.gov

Amino-Imino Tautomerism: The guanidine group itself is subject to amino-imino tautomerism, where a proton can shift between the nitrogen atoms, converting an amino group (-NH₂) into an imino group (=NH). researchgate.net The relative stability of these tautomers depends on the nature of the substituents. mdpi.comresearchgate.net

Zwitterionic Forms: Due to the basicity of both the quinoline nitrogen and the guanidine imine nitrogen, multiple zwitterionic structures are possible through intramolecular proton transfer. The phenolic proton from C8 can transfer to the quinoline nitrogen (N1), a well-documented phenomenon in 8-hydroxyquinolines. rsc.org Additionally, protons from the guanidine moiety can be transferred to the quinoline nitrogen. The delocalization of the positive charge upon protonation is a key feature of guanidine's strong basicity. openalex.org

The molecule can exist in a complex equilibrium involving (A) the stable enol-amino form, (B) the keto-amino tautomer, (C) various imino tautomers of the guanidine group, and (D) zwitterionic forms arising from proton transfer to the quinoline nitrogen.

The molecule can exist in a complex equilibrium involving (A) the stable enol-amino form, (B) the keto-amino tautomer, (C) various imino tautomers of the guanidine group, and (D) zwitterionic forms arising from proton transfer to the quinoline nitrogen.The position of the tautomeric equilibrium is highly sensitive to the surrounding environment, particularly the solvent. nih.gov The solvent's polarity, proticity, and ability to form hydrogen bonds can preferentially stabilize one tautomer over another. nih.govclockss.org

Polar Protic Solvents (e.g., Water, Ethanol): These solvents are expected to stabilize the more polar tautomers. The zwitterionic and keto-amine forms, which feature significant charge separation, would be strongly solvated and stabilized through hydrogen bonding and dipole-dipole interactions. nih.govacs.org

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can also stabilize polar forms through dipole-dipole interactions but are less effective at solvating anions than protic solvents. In DMSO, some substituted guanidines have been shown to exist predominantly as the imino tautomer. researchgate.net

Non-polar Aprotic Solvents (e.g., Hexane, Toluene): In these environments, the less polar enol-amino tautomer is expected to be the dominant species, as it minimizes unfavorable interactions with the non-polar solvent.

The capability of the solvent to form hydrogen bonds has been shown to dramatically influence the tautomerization process in related structures. nih.gov

Interactive Table 2: Predicted Influence of Solvent on Tautomeric Equilibria of (8-hydroxy-5-quinolinyl)-guanidine

| Solvent Type | Dominant Tautomer(s) (Predicted) | Primary Stabilizing Interaction | Rationale |

| Polar Protic (Water) | Zwitterionic / Keto-amine | Hydrogen Bonding | Strong solvation of charge-separated species. nih.gov |

| Polar Aprotic (DMSO) | Imino / Zwitterionic | Dipole-Dipole Interactions | Stabilizes polar forms; H-bond acceptance favors specific tautomers. researchgate.netnih.gov |

| Non-polar (Hexane) | Enol-amino | van der Waals Forces | Favors the least polar tautomer to minimize destabilizing interactions. |

Reaction Kinetics and Thermodynamics of Synthetic Transformations

While specific experimental data for (8-hydroxy-5-quinolinyl)-guanidine is not available, the kinetic and thermodynamic parameters of its synthesis can be inferred from general principles and studies on related reactions.

Reaction Kinetics: The rate of the guanidinylation reaction would be governed by several factors. The choice of the guanylating reagent is critical; highly electrophilic reagents with good leaving groups (e.g., N,N'-di-Boc-N''-triflylguanidine) would lead to faster reaction rates. nih.gov As discussed in section 3.2, the inherent nucleophilicity of the 5-amino-8-hydroxyquinoline, enhanced by the C8-OH group, would also contribute to a favorable reaction rate. Temperature and choice of solvent are also key parameters. In some cases, the protonation state of the guanidine can control the reaction pathway, with protonation preventing unwanted side reactions like aza-Michael additions. nih.govrsc.org

The diagram illustrates the conversion of reactants to products via a transition state (TS). The activation energy (Ea) determines the reaction kinetics, while the overall change in Gibbs free energy (ΔG) indicates the thermodynamic favorability. The reaction is depicted as exothermic/exergonic.

The diagram illustrates the conversion of reactants to products via a transition state (TS). The activation energy (Ea) determines the reaction kinetics, while the overall change in Gibbs free energy (ΔG) indicates the thermodynamic favorability. The reaction is depicted as exothermic/exergonic.Complexation Chemistry of Guanidine, 8 Hydroxy 5 Quinolinyl with Metal Centers

Ligand Design Principles for 8-Hydroxyquinoline (B1678124) and Guanidine-Type Ligands

The design of ligands incorporating 8-hydroxyquinoline and guanidine (B92328) functionalities is rooted in the distinct and complementary properties of each component. The 8-hydroxyquinoline moiety provides a stable and well-defined bidentate chelation site, while the guanidine group offers significant electronic and steric tunability.

Bidentate Chelation Characteristics of the 8-Hydroxyquinoline Moiety

The 8-hydroxyquinoline (oxine) fragment is a quintessential bidentate ligand, coordinating to metal ions through its phenolic oxygen and the nitrogen atom of the quinoline (B57606) ring. scirp.orggoogle.com This chelation forms a stable five-membered ring with the metal center, a thermodynamically favorable arrangement. The deprotonation of the hydroxyl group upon complexation results in a monoanionic ligand that forms strong bonds with a multitude of metal ions. scirp.orgresearchgate.net The rigid, planar structure of the quinoline ring system also imposes specific geometric constraints on the resulting metal complexes. nih.gov This predictable binding mode has made 8-hydroxyquinoline and its derivatives extensively used in various fields, including analytical chemistry and materials science. scirp.orggoogle.comnih.gov The stability of these complexes is well-documented, although for some applications, such as in vivo radiopharmaceuticals, the formation constants of simple tris(8-hydroxyquinoline) complexes may be insufficient to prevent transchelation to proteins like transferrin. google.comgoogle.com

Coordination Versatility of the Guanidine Group

The guanidine group, with its Y-shaped CN₃ core, exhibits remarkable coordination versatility. at.uaresearchgate.net Neutral guanidines typically coordinate as monodentate ligands through the imine nitrogen's lone pair of electrons. at.uarsc.org However, the electronic properties of the guanidine unit can be significantly tuned by the substituents on the nitrogen atoms. researchgate.net This allows for the modulation of the ligand's basicity and donor strength. at.ua Upon deprotonation, guanidines form guanidinate anions, which are powerful bidentate ligands that can chelate metal ions. rsc.orgnih.gov The delocalization of the negative charge across the N-C-N system in guanidinates contributes to the stability of the resulting metal complexes. researchgate.net This electronic flexibility allows guanidine-containing ligands to stabilize a wide array of metal ions across the periodic table in various oxidation states. researchgate.netnih.gov

Metal Ion Coordination Modes and Geometries for (8-hydroxy-5-quinolinyl)-guanidine Complexes

The bifunctional nature of (8-hydroxy-5-quinolinyl)-guanidine allows for a variety of coordination modes and geometries when complexed with different metal ions. The interplay between the hard oxygen and nitrogen donors of the 8-hydroxyquinoline moiety and the adaptable guanidine group dictates the final structure of the metal complex.

Chelation with Transition Metal Ions

With transition metal ions, the (8-hydroxy-5-quinolinyl)-guanidine ligand is expected to primarily act as a bidentate chelator through the 8-hydroxyquinoline part, forming stable complexes. google.comresearchgate.netresearchgate.net The coordination of the guanidine group can vary. If the guanidine remains neutral, it may coordinate in a monodentate fashion, leading to a tridentate N,N,O-coordination mode. Alternatively, it could remain uncoordinated or interact through hydrogen bonding. If the guanidine is deprotonated to a guanidinate, it can also engage in chelation, potentially leading to more complex structures or bridging between metal centers. The specific geometry adopted, such as square planar or octahedral, will depend on the coordination number and electronic configuration of the transition metal ion. scirp.orgresearchgate.netscirp.org For instance, copper(II) often forms square-planar complexes with 8-hydroxyquinoline derivatives. researchgate.netscirp.org

Complexation with Main Group Metal Ions

Main group metal ions also form stable complexes with 8-hydroxyquinoline-based ligands. google.comresearchgate.net For instance, aluminum(III) forms the well-known tris(8-hydroxyquinolinato)aluminium(III) (Alq₃), a highly stable complex used in organic light-emitting diodes (OLEDs). scirp.orgscirp.org In the context of (8-hydroxy-5-quinolinyl)-guanidine, the hard oxygen and nitrogen donors of the 8-hydroxyquinoline moiety are well-suited for coordination to hard main group metal ions. The guanidine group's role in complexation will depend on the metal's Lewis acidity and steric requirements. For bulkier main group elements, the guanidinato form of the ligand can provide steric protection to the metal center. nih.govencyclopedia.pub

Interactions with Lanthanide Cations

Lanthanide cations, known for their high coordination numbers and preference for hard donor atoms, are expected to interact strongly with the oxygen atom of the 8-hydroxyquinoline moiety. researchgate.net The coordination chemistry of lanthanides with 8-hydroxyquinoline derivatives has been explored, leading to the formation of complexes with interesting photoluminescent properties. nih.govresearchgate.net In complexes with (8-hydroxy-5-quinolinyl)-guanidine, the ligand would likely wrap around the large lanthanide ion, with both the 8-hydroxyquinoline and potentially the guanidine group participating in coordination to satisfy the high coordination number of the lanthanide. The resulting complexes could exhibit complex geometries, such as tricapped trigonal prisms. nih.gov Studies on related systems have shown the formation of dinuclear lanthanide complexes with quinoline-based ligands. rsc.org

Stoichiometry and Stability of Metal-(8-hydroxy-5-quinolinyl)-guanidine Complexes

The stoichiometry of metal complexes with 8-hydroxyquinoline derivatives is frequently observed to be a 1:2 metal-to-ligand ratio (ML₂). scirp.orgscirp.org For instance, studies on complexes of Co(II) and Ni(II) with 8-hydroxyquinoline have confirmed this 1:2 stoichiometry through spectrophotometric methods. scirp.org Similarly, conductometric titration has been used to establish the same molar ratio for Cu(II) complexes, a method chosen to avoid precipitation issues encountered during spectrophotometry. scirp.org

The formation of these complexes can be influenced by the solvent system. For example, the solubility of 8-HQ complexes can vary, with good solubility observed in dimethyl sulfoxide, dimethylformamide, chloroform (B151607), and methanol (B129727), while they are sparingly soluble or insoluble in other common solvents. scirp.org

Below is an illustrative table of stoichiometries for related 8-hydroxyquinoline metal complexes:

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Method of Determination |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Spectrophotometry |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Conductometric Titration |

| Fe(II) | 5-nitro-8-hydroxyquinoline-proline hybrid | 1:1, 1:2, 1:3 | UV-vis Titration |

| Fe(III) | 5-nitro-8-hydroxyquinoline-proline hybrid | 1:1, 1:2, 1:3 | UV-vis Titration |

| Al(III) | 8-hydroxyquinoline-5-sulfonate | 1:3 | Various spectroscopic techniques |

| Ga(III) | 8-hydroxyquinoline-5-sulfonate | 1:3 | Various spectroscopic techniques |

| In(III) | 8-hydroxyquinoline-5-sulfonate | 1:3 | Various spectroscopic techniques |

Redox Chemistry of Metal Complexes Incorporating Guanidine, (8-hydroxy-5-quinolinyl)- Ligands

The redox properties of metal complexes are significantly influenced by the nature of the ligands. Redox-active ligands, such as certain guanidine derivatives, can drastically alter the electronic structure of the metal center, impacting the complex's reactivity. researchgate.net

For a 5-nitro-8-hydroxyquinoline-proline hybrid, the formal potential for the Fe(III)/Fe(II) redox pair was found to be +215 ± 5 mV vs. NHE. nih.gov This is notably more positive than the redox potential for complexes of the parent 8-hydroxyquinoline, which is -323 mV vs. NHE. nih.gov This shift highlights the influence of substituents on the quinoline ring on the redox behavior of the resulting metal complexes. The nitro group, being redox-active, can be activated through bioreductive processes, further modifying the compound's chemical and biological activity. nih.gov

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. researchgate.net Studies on copper complexes with redox-active diguanidino-benzene ligands have shown that the electron transfer rates can be systematically varied by modifying the guanidine ligand. researchgate.net

The following table presents redox potential data for a related 8-hydroxyquinoline derivative complex:

| Complex | Redox Pair | Formal Potential (E'₁/₂) vs. NHE |

| Iron complex of a 5-nitro-8-hydroxyquinoline-proline hybrid | Fe(III)/Fe(II) | +215 ± 5 mV |

| Iron complex of 8-hydroxyquinoline | Fe(III)/Fe(II) | -323 mV |

Influence of Supramolecular Interactions on Complex Stability and Structure (e.g., Hydrogen Bonding Networks in Solid State)

Supramolecular interactions, particularly hydrogen bonding, play a crucial role in the stability and structure of metal complexes in the solid state. researchgate.netrsc.org The guanidinium (B1211019) group is a versatile building block in supramolecular chemistry, capable of forming extensive hydrogen-bonding networks. chemistryviews.org

In the solid-state structures of guanidinium-containing compounds, N-H hydrogen atoms are typically involved in hydrogen bonds. researchgate.net These can be intramolecular, forming within the same molecule, or intermolecular, connecting different molecules. For example, in one guanidine derivative, intramolecular N-H···O hydrogen bonds were observed. researchgate.net In another case, a guanidinium salt formed a three-dimensional hydrogen-bonded polymer structure, where guanidinium cations and water molecules linked dianions through extensive hydrogen bonding. researchgate.net

The stability of certain metal-oxo complexes has been shown to be enhanced by a protective hydrogen bond cavity created by the ligand. cmu.edu This microenvironment can prevent the formation of less stable oxo-bridged species. cmu.edu The formation of intermolecular N-H···O hydrogen bonds can lead to the creation of well-defined, one-dimensional chains or more complex networks in the solid state. researchgate.net

Computational and Theoretical Studies on 8 Hydroxy 5 Quinolinyl Guanidine and Its Complexes

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations serve as a powerful tool to elucidate the intrinsic properties of (8-hydroxy-5-quinolinyl)-guanidine. These computational methods provide detailed insights into the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely employed computational method to investigate the ground state properties of molecules like (8-hydroxy-5-quinolinyl)-guanidine. DFT calculations, often using functionals like B3LYP, can optimize the molecular structure to find its most stable geometric configuration. nih.gov These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

For the related compound, 8-hydroxy-5-nitroquinoline, DFT calculations with B3LYP functional and various basis sets (6-31G, 6-311++G , and cc-pVDZ) have been used to determine its structural characteristics. nih.govresearchgate.net The optimized geometry from these calculations is crucial for understanding the molecule's reactivity and interactions.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule. For a cocrystal of 8-hydroxyquinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline, the MEP plot showed electropositive potential around the hydrogen atom bonded to nitrogen and negative potentials on the oxygen atoms and phenyl rings, indicating likely sites for chemical reactions. sci-hub.se

Table 1: Examples of DFT Functionals and Basis Sets Used in Studies of Related 8-Hydroxyquinoline (B1678124) Derivatives

| Compound | DFT Functional | Basis Set(s) |

| 8-hydroxy-5-nitroquinoline | B3LYP | 6-31G, 6-311++G , cc-pVDZ nih.govresearchgate.net |

| 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one | M06-2X, B3LYP | Not specified nih.gov |

| Guanidinohydantoin (B12948520) and Spiroiminodihydantoin | B3LYP | Not specified nih.gov |

This table is illustrative and based on studies of similar compounds. Specific calculations for (8-hydroxy-5-quinolinyl)-guanidine may vary.

Beyond DFT, ab initio and semi-empirical methods also contribute to understanding the electronic structure of (8-hydroxy-5-quinolinyl)-guanidine. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate descriptions of electronic states. For example, ab initio calculations on 5-hydroxyindole (B134679) identified its two lowest-lying optically excited states as being of ¹ππ* character. researchgate.net

Semi-empirical methods, while less computationally intensive, can still offer valuable insights. These methods use parameters derived from experimental data to simplify calculations. While no specific studies using semi-empirical methods on (8-hydroxy-5-quinolinyl)-guanidine were identified, their application to similar heterocyclic systems is common for initial computational screening.

Conformational Analysis and Potential Energy Surfaces of the Compound and its Derivatives

Conformational analysis is crucial for understanding the flexibility and preferred shapes of (8-hydroxy-5-quinolinyl)-guanidine and its derivatives. The molecule's biological activity and interaction with other molecules are highly dependent on its conformation. Theoretical methods can be used to explore the potential energy surface (PES) of the molecule, identifying stable conformers (energy minima) and the energy barriers for conversion between them (saddle points).

For instance, a theoretical study on 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one investigated its tautomerization mechanism in the gas phase and in ethanol. nih.gov The calculations revealed that the keto form is the most stable, with significant energy barriers for tautomerization to the enol form. nih.gov Such studies highlight the importance of considering different possible structures and their relative energies. The presence of intramolecular hydrogen bonds, which can significantly influence conformation, can also be identified through these analyses. nih.gov

Theoretical Investigations of Protonation/Deprotonation Equilibria and Acidity Constants (pKa)

The acidity constant (pKa) is a critical parameter that governs the ionization state of (8-hydroxy-5-quinolinyl)-guanidine at a given pH. Theoretical methods can predict pKa values by calculating the Gibbs free energy change associated with protonation and deprotonation.

An efficient computational method for predicting pKa values of guanidine-containing compounds involves using B3LYP density functional theory with a polarizable continuum model (PCM) to account for solvent effects. nih.gov This approach has been successfully applied to predict the pKa of guanidinohydantoin and spiroiminodihydantoin. nih.gov Another study developed a model to predict the pKa of guanidine-containing compounds based on ab initio calculated gas-phase equilibrium bond lengths. nih.gov This model demonstrated a low mean absolute error, indicating its predictive power. nih.gov

Theoretical calculations can also be used to determine excited-state acidity constants (pKa), which are important for understanding the behavior of the molecule upon photoexcitation. Time-dependent DFT (TD-DFT) can be used to compute the relative stabilities of the species in the excited state, from which pKa values can be derived. researchgate.net

Modeling of Metal-Ligand Interactions and Coordination Geometries

The 8-hydroxyquinoline scaffold is a well-known chelating agent, and the addition of the guanidine (B92328) group in (8-hydroxy-5-quinolinyl)-guanidine provides additional potential binding sites for metal ions. Computational modeling is a powerful tool to investigate how this ligand interacts with various metal ions and to predict the geometries of the resulting complexes.

DFT and molecular docking calculations can provide a deep understanding of metal-ligand interactions. For example, in a study of a vanadium complex with 8-hydroxyquinoline, DFT calculations helped to understand the formation of an adduct with the protein RNase A. researchgate.net Similarly, for Cu(II) and Zn(II) complexes of an 8-hydroxyquinoline-proline hybrid, spectroscopic methods combined with theoretical calculations were used to determine the speciation and stability of the complexes in solution. mdpi.com These studies can reveal the preferred coordination modes, bond distances, and the electronic effects of metal binding.

Simulation of Spectroscopic Signatures and Photophysical Processes

Computational methods are invaluable for simulating and interpreting various spectroscopic data, providing a direct link between the molecular structure and its observed spectra.

For instance, DFT calculations can predict vibrational frequencies, which can then be compared with experimental FT-IR and FT-Raman spectra to confirm assignments of vibrational modes. nih.govresearchgate.net The influence of substituent groups on the vibrational frequencies can also be investigated. nih.gov Furthermore, the gauge-independent atomic orbital (GIAO) method can be used to calculate NMR chemical shifts, aiding in the interpretation of ¹H and ¹³C NMR spectra. nih.govresearchgate.net

Time-dependent DFT (TD-DFT) is the primary method for simulating electronic absorption (UV-Vis) and emission spectra. nih.govresearchgate.net By calculating the energies of electronic transitions, TD-DFT can predict the absorption and emission maxima. These calculations can also shed light on the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. researchgate.net

The photophysical properties of (8-hydroxy-5-quinolinyl)-guanidine and its complexes can also be investigated. Theoretical studies on similar 8-hydroxyquinoline derivatives have been used to calculate rate constants for photophysical processes like intersystem crossing, which is crucial for understanding the emission properties of lanthanide complexes. researchgate.net Time-resolved spectroscopic techniques, in conjunction with theoretical calculations, can confirm the formation of long-lived triplet states, which are important for applications like photodynamic therapy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. While specific QSAR or QSPR studies focusing exclusively on (8-hydroxy-5-quinolinyl)-guanidine are not extensively documented in publicly available literature, the principles of these methods have been widely applied to the parent scaffolds, 8-hydroxyquinoline and guanidine derivatives, providing a strong basis for predicting the key structural features that would likely govern the activity and properties of (8-hydroxy-5-quinolinyl)-guanidine and its complexes.

The fundamental premise of QSAR/QSPR is that the biological activity or property of a chemical compound is a function of its molecular structure. By quantifying structural features, known as molecular descriptors, and correlating them with experimental data, predictive models can be developed. These models are invaluable in medicinal chemistry and materials science for designing new molecules with enhanced desired characteristics and for predicting the behavior of untested compounds.

Key Molecular Descriptors in QSAR/QSPR Studies of Related Compounds:

QSAR and QSPR analyses of 8-hydroxyquinoline and guanidine derivatives have identified several key molecular descriptors that significantly influence their biological activities and properties. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, in studies of aminohydroxyguanidine derivatives, electronic and lipophilic parameters have been shown to correlate well with cytotoxicity. nih.gov The presence of electron-withdrawing or electron-donating groups on the 8-hydroxyquinoline ring can significantly alter its electronic properties and, consequently, its biological activity. A QSAR study on 8-hydroxyquinoline derivatives revealed that electron-withdrawing substituents at the 5-position led to an improvement in antidental plaque activity. nih.gov

Lipophilic Descriptors: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial factor in determining the pharmacokinetic and pharmacodynamic behavior of a compound. It influences the ability of a molecule to cross cell membranes and interact with biological targets. Studies on aminohydroxyguanidine derivatives have highlighted the importance of log P in their QSAR models. nih.gov

Steric or Topological Descriptors: These descriptors relate to the size and shape of the molecule, including molecular weight, volume, and surface area. In some QSAR studies of 8-hydroxyquinoline derivatives, bulky substituent groups were found to decrease biological activity. nih.gov

Thermodynamic Descriptors: Properties such as pKa, which reflects the acidity or basicity of functional groups, are critical. For 8-hydroxyquinoline derivatives, the pKa of the hydroxyl group has been linked to cytotoxicity against multidrug-resistant cancer cells. mdpi.com The basicity of the guanidine group in (8-hydroxy-5-quinolinyl)-guanidine would also be a critical parameter.

Application to (8-hydroxy-5-quinolinyl)-guanidine and its Complexes:

Based on the findings from related compounds, a QSAR or QSPR study of (8-hydroxy-5-quinolinyl)-guanidine and its metal complexes would likely involve the systematic variation of substituents on the quinoline (B57606) ring and modifications to the guanidine moiety. The resulting changes in biological activity (e.g., antimicrobial, anticancer) or properties (e.g., metal chelation stability, fluorescence) would then be correlated with calculated molecular descriptors.

For example, a hypothetical QSAR study could investigate a series of derivatives with different substituents at the 2, 4, and 7-positions of the 8-hydroxyquinoline core. The biological activities of these compounds would be experimentally determined, and a QSAR model could be built to predict the activity of new, unsynthesized derivatives. This approach would accelerate the discovery of more potent and selective compounds.

Similarly, a QSPR study could be designed to understand the relationship between the structure of (8-hydroxy-5-quinolinyl)-guanidine analogues and the stability of their metal complexes. Descriptors such as the pKa of the ligand, the nature of the metal ion, and the electronic properties of the substituents could be used to predict the formation constants of the complexes.

Illustrative Data from a QSAR Study on a Related Series:

While a specific data table for (8-hydroxy-5-quinolinyl)-guanidine is not available, the following table illustrates the type of data that would be generated in a QSAR study of 8-hydroxyquinoline derivatives, showing the correlation between structural modifications and biological activity.

| Compound | R5-Substituent | logP | Electronic Parameter (e.g., Hammett constant) | Observed Biological Activity (e.g., IC50 in µM) |

| 1 | -H | 2.7 | 0.00 | 15.2 |

| 2 | -Cl | 3.4 | 0.23 | 8.5 |

| 3 | -NO2 | 2.5 | 0.78 | 5.1 |

| 4 | -CH3 | 3.2 | -0.17 | 12.8 |

| 5 | -OCH3 | 2.6 | -0.27 | 18.3 |

This hypothetical data demonstrates how increasing the electron-withdrawing nature of the substituent at the R5 position (as indicated by a more positive Hammett constant) correlates with a lower IC50 value, suggesting higher potency. Such quantitative relationships are the cornerstone of QSAR and QSPR studies, providing a rational basis for the design of novel compounds with optimized properties. The integration of such computational approaches is crucial for advancing the development of (8-hydroxy-5-quinolinyl)-guanidine-based therapeutic agents and functional materials.

Advanced Spectroscopic and Analytical Characterization of 8 Hydroxy 5 Quinolinyl Guanidine and Its Metallated Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of (8-hydroxy-5-quinolinyl)-guanidine in solution. While specific NMR data for (8-hydroxy-5-quinolinyl)-guanidine is not extensively published, analysis of the parent molecule, 8-hydroxyquinoline (B1678124) (HQ), and its derivatives provides a strong basis for structural assignment. chemicalbook.comresearchgate.net

In the ¹H NMR spectrum of 8-hydroxyquinoline, the protons of the quinoline (B57606) ring system exhibit characteristic chemical shifts. chemicalbook.com For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals appear at distinct ppm values, with specific coupling constants (J) indicating the interactions between adjacent protons. chemicalbook.com The introduction of a guanidinium (B1211019) group at the 5-position would significantly alter the electronic environment of the neighboring protons, leading to predictable shifts in the spectrum.

Table 1: Representative ¹H NMR Data for 8-Hydroxyquinoline (HQ) in CDCl₃ (Data is for the parent compound 8-hydroxyquinoline and serves as a reference.)

| Proton Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) |

| H-A | 8.783 | J(A,E)=4.1 |

| H-C | 8.148 | J(C,E)=8.3, J(A,C)=1.6 |

| H-D | 7.453 | J(D,F)=8.3, J(D,G)=7.6 |

| H-E | 7.426 | J(A,E)=4.1, J(C,E)=8.3 |

| H-F | 7.330 | J(D,F)=8.3, J(F,G)=1.2 |

| H-G | 7.191 | J(F,G)=1.2, J(D,G)=7.6 |

| Source: ChemicalBook chemicalbook.com |

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is invaluable for identifying functional groups and probing the molecular interactions within (8-hydroxy-5-quinolinyl)-guanidine and its metal complexes. nih.govnih.gov The spectra reveal characteristic vibrations of the quinoline core, the hydroxyl group, and the guanidinium moiety.

The FT-IR spectrum of the free ligand is expected to show a broad absorption band in the region of 3550–3700 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. researchgate.net The N-H stretching vibrations of the guanidine (B92328) group would also be prominent. Upon complexation with a metal ion, the O-H band typically disappears or shifts significantly, indicating the deprotonation of the phenolic group and the formation of a metal-oxygen bond. scirp.org

Furthermore, new bands may appear in the low-frequency region of the spectra of the metal complexes, which can be assigned to M-N and M-O stretching vibrations, confirming the coordination of the ligand to the metal center through both the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. scirp.orgrdd.edu.iq The C=N stretching vibration of the quinoline ring, often observed near 1615 cm⁻¹, can also experience a shift upon metallation. nih.gov Density Functional Theory (DFT) calculations are often employed to compute theoretical vibrational frequencies, which aid in the precise assignment of experimental IR and Raman bands. nih.govresearchgate.netmdpi.com

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline Derivatives and Complexes

| Functional Group | Free Ligand (Approx. cm⁻¹) | Metal Complex (Approx. cm⁻¹) | Observation |

| O-H Stretch | 3181 - 3700 | Absent or shifted | Disappearance indicates deprotonation and M-O bond formation. researchgate.netscirp.org |

| C=C/C=N Stretch (Ring) | 1582 - 1617 | Shifted | Indicates interaction of the ring with the metal center. nih.govmdpi.com |

| C-O Stretch | ~1278 | Shifted | Confirms involvement of the hydroxyl group in coordination. mdpi.com |

| M-O Stretch | N/A | 450 - 600 | Appearance confirms metal-oxygen bond. |

| M-N Stretch | N/A | 400 - 550 | Appearance confirms metal-nitrogen bond. |

| Source: Compiled from nih.govresearchgate.netscirp.orgmdpi.com |

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The photophysical properties of (8-hydroxy-5-quinolinyl)-guanidine are primarily investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. These techniques provide information on the electronic transitions, energy levels, and luminescent behavior of the molecule and its metallated systems. scirp.orgrsc.org

The UV-Vis absorption spectrum of 8-hydroxyquinoline derivatives typically displays multiple bands in the ultraviolet and visible regions. researchgate.net These bands are generally assigned to π → π* electronic transitions localized on the quinoline ring system. researchgate.netresearchgate.net For example, the spectrum of 8-hydroxyquinoline in methanol (B129727) shows bands around 289 nm and 348 nm. researchgate.net The introduction of a guanidinium group at the 5-position is expected to modify these transitions.

Upon coordination to metal ions like Al(III), Cu(II), or Zn(II), significant changes in the absorption spectrum, often a bathochromic (red) shift, are observed. researchgate.netresearchgate.net This shift indicates the formation of a metal-ligand complex and a change in the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net Time-dependent density functional theory (TD-DFT) calculations can be used to simulate absorption spectra and provide a deeper understanding of the nature of these transitions and the involved energy levels. nih.govresearchgate.net The lowest excited state is often a π → π* charge-transfer (CT) state. researchgate.net

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which can be modulated by pH and coordination to metal ions. scirp.orgrsc.org The fluorescence quantum yield (Φ_F), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are key parameters for characterizing the emission efficiency. nih.govmdpi.com

The fluorescence of 8-hydroxyquinoline-based ligands can be either quenched or enhanced upon metal binding. scirp.orgrsc.org For instance, the fluorescence of some derivatives is quenched under acidic and basic conditions due to photoinduced intramolecular electron transfer. rsc.org The quantum yield and lifetime are determined through steady-state and time-resolved fluorescence spectroscopy. mdpi.commdpi.com For example, studies on related compounds have reported quantum yields ranging from less than 0.1 to over 0.9, with lifetimes typically in the nanosecond range, depending on the molecular structure and environment. mdpi.commdpi.comthermofisher.com The radiative (k_r) and non-radiative (k_nr) decay rates can be calculated from the quantum yield and lifetime, providing further insight into the de-excitation pathways. mdpi.com

Table 3: Illustrative Photophysical Data for a Fluorescent Benzothiazole Derivative (CN-HBT) (Specific data for (8-hydroxy-5-quinolinyl)-guanidine is not available; this table serves as an example of measured parameters.)

| Solvent | Quantum Yield (Φ_FL) | Lifetime (τ_FL) (ns) | Radiative Rate (k_r) (10⁸ s⁻¹) | Non-radiative Rate (k_nr) (10⁸ s⁻¹) |

| CH₂Cl₂ | 0.49 | 1.0 | 4.9 | 5.1 |

| 5CB | 0.35 | 1.1 | 3.2 | 5.9 |

| Source: MDPI mdpi.com |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Crystallographic studies of related 8-hydroxyquinoline derivatives reveal important structural features, such as the planarity of the quinoline ring system and the presence of intramolecular hydrogen bonds, for example between the phenolic oxygen and the quinoline nitrogen (O—H⋯N). researchgate.net The analysis also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how the molecules pack in the crystal lattice. researchgate.net

For metallated systems, X-ray crystallography confirms the coordination geometry around the metal center (e.g., octahedral or square-planar), the metal-ligand bond distances, and the stoichiometry of the complex. scirp.orgscirp.orgresearchgate.net For instance, studies have confirmed octahedral geometries for various M(II) complexes of 8-hydroxyquinoline derivatives, where the metal is coordinated to two deprotonated ligands. rdd.edu.iqresearchgate.net This structural information is crucial for understanding the compound's chemical reactivity and physical properties. nih.gov

Table 4: Example Crystallographic Data for (5Z)-5-hydroxyimino-quinolin-8-one (This related structure illustrates the type of data obtained from X-ray crystallography.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.946 |

| b (Å) | 7.190 |

| c (Å) | 13.593 |

| α (°) | 90 |

| β (°) | 94.580 |

| γ (°) | 90 |

| Source: PubChem nih.gov |

Electrochemical Characterization for Redox Potential Determination

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of (8-hydroxy-5-quinolinyl)-guanidine and its metal complexes. mdpi.com These studies determine the oxidation and reduction potentials of the compound, providing insight into its electronic structure and its ability to participate in electron transfer reactions.

Studies on structurally similar compounds, such as 8-hydroxyquinoline-5-carbaldehyde, have shown a strong correlation between the chemical structure and the measured redox potentials. mdpi.com The presence of electron-donating or electron-withdrawing groups on the quinoline ring can significantly influence the ease of oxidation or reduction. The electrochemical behavior of 8-hydroxyquinoline derivatives and their complexes with metal ions like Al(III) has been investigated using various voltammetric techniques. researchgate.net The complexation with a metal ion alters the redox potentials of the ligand, and in some cases, the metal center itself can exhibit redox activity. This characterization is essential for applications in areas such as electrochemiluminescence and the development of electrochemical sensors. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of (8-hydroxy-5-quinolinyl)-guanidine. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information about the parent molecule and its substructures can be obtained.

The molecular formula for (8-hydroxy-5-quinolinyl)-guanidine is C₁₀H₁₀N₄O. Its calculated molecular weight provides the basis for mass spectrometric analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Fragmentation Pattern:

In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. For (8-hydroxy-5-quinolinyl)-guanidine, the most labile bond is the C-N linkage between the quinoline ring and the guanidinium group. Cleavage at this bond is expected to be a primary fragmentation pathway.

Key expected fragmentation events include:

Loss of the guanidinyl group: Cleavage of the bond between the C5 of the quinoline ring and the nitrogen of the guanidine moiety.

Fragmentation within the quinoline ring: Subsequent fragmentation of the 8-hydroxyquinoline core, although this would require higher collision energy.

Fragmentation of the guanidine moiety: Loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the guanidine portion.

The major observed peaks would correspond to the stable 8-hydroxyquinoline cation and the guanidine radical or its rearrangement products.

Table 1: Predicted Mass Spectrometry Data for (8-hydroxy-5-quinolinyl)-guanidine

| Analyte | Formula | Calculated Molecular Weight ( g/mol ) | Predicted Key Fragment Ions (m/z) | Fragment Identity |

| (8-hydroxy-5-quinolinyl)-guanidine | C₁₀H₁₀N₄O | 202.22 | [M+H]⁺: 203.09 | Protonated Molecular Ion |

| (8-hydroxy-5-quinolinyl)-guanidine | C₁₀H₁₀N₄O | 202.22 | 145.05 | [C₉H₇NO]⁺ (8-hydroxyquinoline cation) |

| (8-hydroxy-5-quinolinyl)-guanidine | C₁₀H₁₀N₄O | 202.22 | 59.05 | [CH₅N₃]⁺ (Guanidine radical cation) |

Chromatographic and Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for verifying the purity of synthesized (8-hydroxy-5-quinolinyl)-guanidine and for analyzing it within complex mixtures, such as in studies involving its metal complexes. High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for this purpose.

The selection of the HPLC column and mobile phase is critical and depends on the physicochemical properties of the analyte. The (8-hydroxy-5-quinolinyl)-guanidine molecule possesses both a basic quinoline structure and a strongly basic guanidine group, making it suitable for analysis by mixed-mode chromatography.

High-Performance Liquid Chromatography (HPLC):

Mixed-mode stationary phases, which combine reversed-phase and ion-exchange characteristics, offer superior retention and selectivity for polar, basic compounds like (8-hydroxy-5-quinolinyl)-guanidine.

Columns: Primesep 100 or Primesep 200 columns are effective choices. These columns have cation-exchange functional groups that interact with the protonated basic sites on the molecule, providing retention that is often superior to standard C18 columns. sielc.com

Mobile Phase: A typical mobile phase consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) (MeCN). sielc.com An acidic buffer is required to ensure the analyte is in its protonated, ionic form to engage with the cation-exchange sites on the stationary phase. Buffers such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) can be used. sielc.com

Detection: Detection can be accomplished using a UV detector, as the quinoline ring is a strong chromophore. For coupling to a mass spectrometer (LC-MS), volatile buffers like ammonium (B1175870) formate (B1220265) are substituted for non-volatile acids like H₂SO₄ or H₃PO₄. sielc.com This allows for simultaneous separation and mass analysis, providing a powerful tool for identification and quantification.

The purity of a sample can be determined by integrating the peak area of the main compound and any impurities detected in the chromatogram. This method is also used to monitor the progress of chemical reactions and to analyze the composition of mixtures containing the parent compound and its metallated forms.

Table 2: Exemplary HPLC Method for (8-hydroxy-5-quinolinyl)-guanidine

| Parameter | Condition | Rationale |

| Column | Primesep 100 (Mixed-Mode) | Provides both reversed-phase and cation-exchange retention mechanisms, ideal for the basic analyte. sielc.com |

| Mobile Phase | Acetonitrile / Water with Sulfuric Acid or Ammonium Formate (for LC-MS) | Organic solvent for elution, water as the weak solvent, and an acid/buffer to control ionization. sielc.com |

| Detection | UV at ~200-250 nm or Mass Spectrometry (MS) | The quinoline moiety allows for strong UV absorbance; MS provides mass confirmation. sielc.com |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Injection Volume | 5-20 µL | Typical volume for analytical HPLC. |

Future Directions and Emerging Research Frontiers for Guanidine, 8 Hydroxy 5 Quinolinyl

Design and Synthesis of Novel (8-hydroxy-5-quinolinyl)-guanidine-based Ligands with Enhanced Properties

The future development of (8-hydroxy-5-quinolinyl)-guanidine chemistry lies in the strategic design and synthesis of new ligands with tailored properties. The foundational structure is ripe for modification to enhance binding affinity, selectivity, and electronic characteristics. Research efforts are anticipated to focus on several key synthetic strategies.

One promising avenue is the introduction of various substituents onto the quinoline (B57606) ring. Drawing inspiration from the synthesis of other 8-hydroxyquinoline (B1678124) derivatives, methods like chlorination using N-chlorosuccinimide (NCS) or the introduction of alkyl groups via Grignard reagents could be employed. nih.gov These modifications can significantly alter the lipophilicity and electronic properties of the ligand, which in turn influences its interaction with metal centers and biological targets. nih.gov Another approach involves creating hybrid molecules, similar to how 8-hydroxyquinoline has been combined with ciprofloxacin (B1669076) or indole (B1671886) moieties to generate compounds with novel biological activities. nih.govnih.gov This concept can be extended to link the (8-hydroxy-5-quinolinyl)-guanidine unit with other pharmacophores or functional groups to create multi-target-directed ligands (MTDLs).

Furthermore, the synthesis of oligomeric structures, where multiple (8-hydroxy-5-quinolinyl)-guanidine units are linked together, presents an intriguing frontier. This approach, which has been successful in creating potent antibacterial agents from simple alkyl-guanidine monomers, could lead to ligands with multiple binding sites, potentially enhancing their coordination capabilities and biological efficacy. researchgate.net

Table 1: Potential Synthetic Strategies for Novel Ligands

| Strategy | Reagents/Methods | Desired Property Enhancement |

|---|---|---|

| Ring Substitution | N-chlorosuccinimide (NCS), Grignard reagents (RMgX) | Altered lipophilicity, modified electronic properties, improved selectivity. nih.gov |

| Hybridization | Mannich reaction, amide coupling (e.g., with EDC) | Multi-target activity, novel biological functions. nih.govnih.gov |

| Oligomerization | Controlled polymerization/dimerization reactions | Increased binding sites, enhanced potency, novel structural motifs. researchgate.net |

| Linker Modification | Synthesis of bis(oxine) ligands with varied bridging units | Tunable flexibility and coordination geometry. researchgate.net |

Exploration of Advanced Coordination Polymer Structures and Metal-Organic Frameworks

The bifunctional nature of (8-hydroxy-5-quinolinyl)-guanidine, featuring both the chelating oxine group and the basic guanidine (B92328) moiety, makes it an exceptional candidate for constructing advanced coordination polymers (CPs) and metal-organic frameworks (MOFs). The 8-hydroxyquinoline (8-HQ) portion is well-known for forming stable complexes with a wide array of metal ions, while the guanidine group can participate in strong hydrogen bonding or act as a secondary coordination site. researchgate.netrroij.com

Future research will likely explore the self-assembly of this ligand with various transition metals (e.g., Zn(II), Cu(II), Cd(II), Mn(II)) to generate novel CPs and MOFs. researchgate.netresearchgate.net The choice of metal ion and the reaction conditions can direct the formation of diverse architectures, from 1D chains and 2D layers to complex 3D porous frameworks. researchgate.netnih.govrsc.org For instance, studies on other 8-hydroxyquinolinate-based MOFs have demonstrated that the metal node and framework structure directly influence properties like solid-state luminescence. researchgate.netnih.gov

Table 2: Potential Metal Ions for CP/MOF Synthesis and Expected Properties

| Metal Ion | Potential Coordination Geometry | Anticipated Properties of CP/MOF |

|---|---|---|

| Zn(II) | Tetrahedral/Octahedral | Strong luminescence, high stability, sensing capabilities. researchgate.netnih.gov |

| Cd(II) | Various (flexible coordination sphere) | Tunable photoluminescence, structural diversity. nih.govresearchgate.net |

| Cu(II) | Square Planar/Octahedral | Catalytic activity, magnetic properties. researchgate.netresearchgate.net |

| Mn(II) | Octahedral | Magnetic properties, structural diversity. researchgate.netresearchgate.net |

| Pb(II) | Hemidirected/Holodirected | Diverse structural topologies, potential for photocatalysis. rsc.org |

Integration into Hybrid Materials for Functional Applications (e.g., Opto-electronic Materials)

The integration of (8-hydroxy-5-quinolinyl)-guanidine into hybrid materials represents a significant growth area, particularly for opto-electronic applications. Derivatives of 8-hydroxyquinoline are renowned for their use as electron carriers and emissive materials in organic light-emitting diodes (OLEDs). nih.govscispace.com The inherent fluorescence of the 8-hydroxyquinoline core, which is often enhanced upon chelation with metal ions, is central to this functionality. rroij.comscispace.com

By incorporating the (8-hydroxy-5-quinolinyl)-guanidine ligand or its metal complexes into polymer matrices or as layers in device architectures, novel hybrid materials with tailored photophysical properties can be developed. The guanidine group could play a crucial role in modifying the electronic landscape, improving charge transport, and enhancing intermolecular interactions within the material. The strong basicity of the guanidine moiety could also be harnessed to influence the processing and morphology of thin films.

Research can focus on creating double spin-coated electroluminescent devices where a polymer host is doped with a (8-hydroxy-5-quinolinyl)-guanidine-metal complex. scispace.com The goal would be to tune the emission color, improve quantum efficiency, and enhance the operational stability of such devices.

Table 3: Potential Hybrid Material Compositions and Target Applications